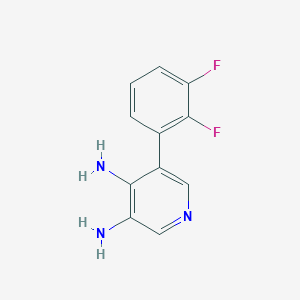
1,1'-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C16H30N8O4 and a molecular weight of 398.4606 . This compound is known for its unique structure, which includes multiple nitrogen atoms and imidazolidine rings, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions with precise control over temperature, pressure, and other reaction parameters. The use of advanced equipment and techniques ensures the efficient production of high-quality 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted imidazolidine compounds .
Wissenschaftliche Forschungsanwendungen
1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione include other imidazolidine derivatives and tetraazatetradecane-based compounds. Examples include 3,6,9,12-tetraazatetradecane-1,14-diamine and 3,6,9,12-tetraoxatetradecane-1,14-diyl dimethanethiosulfonate .
Uniqueness: What sets 1,1’-(3,6,9,12-Tetraazatetradecane-1,14-diyl)bisimidazolidine-2,4-dione apart from similar compounds is its specific arrangement of nitrogen atoms and imidazolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
98690-29-0 |
|---|---|
Molekularformel |
C16H30N8O4 |
Molekulargewicht |
398.46 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H30N8O4/c25-13-11-23(15(27)21-13)9-7-19-5-3-17-1-2-18-4-6-20-8-10-24-12-14(26)22-16(24)28/h17-20H,1-12H2,(H,21,25,27)(H,22,26,28) |
InChI-Schlüssel |
WCHMXXBKHJJRID-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1CCNCCNCCNCCNCCN2CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)

![Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate](/img/structure/B12075588.png)
![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)
![4-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B12075597.png)
![3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine](/img/structure/B12075605.png)
![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)



![2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene](/img/structure/B12075640.png)


